6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one
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Overview
Description
6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one is a compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazole moiety in this compound adds to its pharmacological significance, as imidazole derivatives are known for their wide range of biological activities.
Mechanism of Action
Target of Action
The primary targets of 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one are cytosolic carbonic anhydrase (CAs) isoenzymes, including human CA-II and human CA-IX (hCA-II, and hCA-IX) . These enzymes play a crucial role in maintaining pH homeostasis, which is vital for various physiological processes.
Mode of Action
The compound interacts with its targets, the CAs isoenzymes, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular pH homeostasis.
Biochemical Pathways
The inhibition of CAs isoenzymes affects the carbon dioxide and bicarbonate concentrations in cells, disrupting the carbon dioxide transport mechanism and the acid-base balance . This can have downstream effects on various biochemical pathways, particularly those that are sensitive to changes in pH.
Pharmacokinetics
Like other coumarin derivatives, it is expected to have good absorption and distribution profiles due to its lipophilic nature . The metabolism and excretion of this compound would need further investigation.
Result of Action
The inhibition of CAs isoenzymes by 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one can lead to a decrease in tumor cell proliferation and survival . This is because the disruption of pH homeostasis can induce cellular stress and potentially trigger apoptosis, the programmed cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one. For instance, the compound’s efficacy might be affected by the pH of the tumor microenvironment, which is typically more acidic than normal tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylchromen-2-one with imidazole in the presence of a suitable base. The reaction is carried out in a solvent such as acetone or ethanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 6-oxo-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one.
Reduction: Formation of 6-hydroxy-4-(dihydroimidazol-1-ylmethyl)-7-phenylchromen-2-one.
Substitution: Formation of substituted phenyl derivatives, such as 6-hydroxy-4-(imidazol-1-ylmethyl)-7-(bromophenyl)chromen-2-one.
Scientific Research Applications
6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-4-(1H-imidazol-1-ylmethyl)-7-methyl-2H-chromen-2-one
- 7-(4-(4-methyl-4,5-dihydro-1H-imidazol-1-yl)butoxy)-2H-chromen-2-one
Uniqueness
6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one is unique due to the presence of both the imidazole and phenyl groups, which contribute to its diverse biological activities. The combination of these functional groups enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
IUPAC Name |
6-hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-17-9-16-14(11-21-7-6-20-12-21)8-19(23)24-18(16)10-15(17)13-4-2-1-3-5-13/h1-10,12,22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDGPOIOZGSLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CN4C=CN=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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